molecular formula C17H16N6O2S B2526575 USP30 inhibitor 11 CAS No. 2067332-64-1

USP30 inhibitor 11

Número de catálogo: B2526575
Número CAS: 2067332-64-1
Peso molecular: 368.42
Clave InChI: APFKLZAHDDDAOH-AWEZNQCLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

USP30 inhibitor 11 is a useful research compound. Its molecular formula is C17H16N6O2S and its molecular weight is 368.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Análisis Bioquímico

Biochemical Properties

USP30 inhibitor 11 effectively inhibits USP30 in biochemical assays and cellular models . It increases the ubiquitylation of TOM20, a mitochondrial protein, and a known substrate of USP30 . The inhibitor binds USP30 in a slow and tight manner and displays kinetic properties consistent with covalent attachment to USP30 .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it opposes mitophagy driven by the E3 ligase Parkin .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It preferentially cleaves the Lys6 linked ubiquitin chains .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that the inhibitor engages active USP30 at nanomolar concentration after only 10 min incubation time in intact cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels

Subcellular Localization

This compound is localized in the outer mitochondrial membrane due to its unique transmembrane domain . It may affect its activity or function depending on its subcellular localization .

Actividad Biológica

Ubiquitin-specific protease 30 (USP30) is a deubiquitinating enzyme (DUB) located in the outer mitochondrial membrane, where it plays a critical role in regulating mitophagy and other cellular processes. The inhibition of USP30 has emerged as a promising therapeutic strategy for various diseases, particularly neurodegenerative disorders such as Parkinson's disease (PD). This article focuses on the biological activity of USP30 inhibitor 11, detailing its mechanism of action, effects on cellular processes, and potential therapeutic applications.

USP30 functions by removing ubiquitin from mitochondrial proteins, counteracting the actions of Parkin, an E3 ubiquitin ligase that promotes mitophagy. Inhibition of USP30 leads to enhanced mitophagy and protects against cellular stress associated with mitochondrial dysfunction. The inhibitor binds to the catalytic site of USP30, preventing it from deubiquitinating its substrates, thereby facilitating the accumulation of ubiquitinated proteins that signal for mitophagy.

1. Cellular Studies

Recent studies have demonstrated that the application of this compound in various cell lines results in significant increases in mitophagy markers and enhanced clearance of damaged mitochondria. For instance:

  • In vitro experiments showed that treatment with this compound led to increased levels of PINK1 and Parkin on damaged mitochondria, indicating enhanced recruitment for mitophagy .
  • Neuroblastoma cell lines treated with the inhibitor exhibited reduced levels of apoptotic markers compared to controls, suggesting a protective effect against cell death .

2. Kinetic Studies

Kinetic analyses revealed that this compound exhibits high potency and selectivity for USP30 over other DUBs. The inhibitor demonstrated a KiK_i value in the low nanomolar range, indicating strong binding affinity:

  • Kinetic parameters : KiK_i = 5.6 nM; kinactk_{inact} = 0.00067 s1^{-1} .

Case Study 1: Neuroprotection in Parkinson's Disease Models

In a Drosophila model of PD, inhibition of USP30 using inhibitor 11 resulted in:

  • Increased survival rates : Flies with disrupted USP30 showed improved lifespan compared to controls.
  • Neuronal protection : Dopaminergic neurons displayed reduced degeneration when treated with the inhibitor, highlighting its potential for neuroprotection .

Case Study 2: Cancer Cell Sensitization

Studies have indicated that USP30 inhibition can sensitize cancer cells to chemotherapeutic agents:

  • Combination treatment : Cancer cells treated with this compound alongside ABT-737 (a BCL-2 family inhibitor) showed enhanced apoptosis compared to either treatment alone .

Data Tables

Study TypeFindingsReference
Cellular StudiesIncreased mitophagy markers
Kinetic AnalysisKi=5.6 nMK_i=5.6\text{ nM}, kinact=0.00067 s1k_{inact}=0.00067\text{ s}^{-1}
NeuroprotectionImproved survival in PD models
Cancer SensitizationEnhanced apoptosis with ABT-737

Aplicaciones Científicas De Investigación

Parkinson's Disease Models

A study explored the effects of USP30 inhibition on mitophagy in SHSY5Y cells, a neuronal model. The results indicated that treatment with USP30 inhibitor 11 led to a significant increase in mitophagy signals when cells were exposed to stressors. Specifically:

  • Experimental Setup: Cells were treated with various concentrations of the inhibitor alongside mitochondrial toxins.
  • Results: A notable increase in mitoKeima signals (a reporter for mitophagy) was observed, particularly at lower concentrations (0.1 µM), indicating effective induction of mitophagy without cytotoxicity .

Oxidative Stress Reduction

In addition to enhancing mitophagy, USP30 inhibition has been linked to reduced oxidative stress levels within cells. A recent investigation found that:

  • Mechanism: Inhibition of USP30 balanced reactive oxygen species production, thus mitigating oxidative damage.
  • Implications: This finding supports the therapeutic potential of USP30 inhibitors in conditions characterized by mitochondrial dysfunction and oxidative stress .

Comparative Analysis of USP30 Inhibitors

The following table summarizes key characteristics and findings related to various USP30 inhibitors, including inhibitor 11:

Inhibitor IC50 Value Selectivity Primary Applications
This compound<0.1 µMHighEnhancing mitophagy, reducing oxidative stress
USP30Inh-115–30 nMModerateCellular studies on mitochondrial function
MTX652Not specifiedHighClinical trials for acute kidney injury

Análisis De Reacciones Químicas

USP30-I-1 and USP30Inh-1

These inhibitors feature a cyano-amide group that forms a thioimidate covalent bond with the catalytic cysteine (Cys77) of USP30 ( ).

Key Reaction Steps:

  • Reversible Binding : Initial interaction with the USP30 active site via hydrogen bonds (e.g., Asn72, Gly74, Gln160) ( ).

  • Covalent Modification : Nucleophilic attack by Cys77 on the cyano group, forming a stable thioimidate adduct ( ).

Kinetic Parameters:

ParameterValue (USP30-I-1)Value (USP30Inh-1)
kinactk_{\text{inact}}0.15 s1^{-1}N/A
KIK_I350 nM15–30 nM (IC50_{50})
kinact/KIk_{\text{inact}}/K_I0.43 µM1^{-1}s1^{-1}N/A

These values indicate high efficiency in covalent bond formation, with USP30Inh-1 showing superior potency in biochemical assays ( ).

Compound inh (e.g., CMPD-39, MF-094)

Benzosulfonamide inhibitors exhibit slow, tight-binding kinetics without covalent modification ( ).

Mechanism:

  • Binds to the thumb-palm cleft of USP30, sterically blocking ubiquitin’s C-terminal tail from accessing the active site ( ).

  • Induces conformational changes in USP30’s switching loop (residues 150–157) and blocking loops (322–340, 446–456), locking the enzyme in an inactive state ( ).

Structural Insights:

  • Hydrogen Bonding : Benzene sulfonamide moiety interacts with Leu328 and Phe453, residues unique to USP30 among deubiquitinases ( ).

  • Hydrophobic Pockets : Central phenyl ring engages with Met448 and His449, stabilizing the inhibitor-enzyme complex ( ).

NK036 and FT3967385

These inhibitors mimic ubiquitin’s Leu73-Arg74 motif, occupying the Leu73 recognition pocket to prevent substrate binding ( ).

Key Features:

  • Fluorobenzoyl Group : Displaces ubiquitin’s Leu73 sidechain, disrupting catalytic triad alignment (His444 flipped out) ( ).

  • Selectivity : Driven by USP30-specific residues (Leu328, Phe453) that clash with analogous residues in other USPs ( ).

Comparative Inhibition Efficiency

Inhibitor ClassMechanismkinact/KIk_{\text{inact}}/K_I (µM1^{-1}s1^{-1})Selectivity (DUBprofiler™)
Covalent (USP30-I-1)Thioimidate bond0.43Moderate (USP6, USP21 off-targets)
Non-covalent (MF-094)Steric hindranceN/AHigh (IC50_{50} >10 µM for 22/40 DUBs)
Substrate-mimetic (NK036)Leu73 displacementN/AUSP30-specific

Structural Validation and Limitations

  • HDX-MS Analysis : Confirmed USP30-I-1 binding to the catalytic cleft, with solvent protection at residues 150–157 (switching loop) and 446–456 (blocking loop 2) ( ).

  • Off-Target Effects : Cyano-amide inhibitors (e.g., USP30Inh-1) show activity against USP6/USP21/USP45 at 10 µM ( ).

Propiedades

IUPAC Name

(2S)-1-cyano-N-[4-(6-cyano-5-methoxypyridin-2-yl)-1,3-thiazol-2-yl]-N-methylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2S/c1-22(16(24)14-4-3-7-23(14)10-19)17-21-13(9-26-17)11-5-6-15(25-2)12(8-18)20-11/h5-6,9,14H,3-4,7H2,1-2H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFKLZAHDDDAOH-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC(=CS1)C2=NC(=C(C=C2)OC)C#N)C(=O)C3CCCN3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=NC(=CS1)C2=NC(=C(C=C2)OC)C#N)C(=O)[C@@H]3CCCN3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.